mercury CAS No. 92714-09-5](/img/structure/B14364020.png)
[2-(Acetyloxy)hexyl](chloro)mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Acetyloxy)hexylmercury: is an organomercury compound with the molecular formula C8H14ClHgO2 and a molecular weight of 378.24 g/mol . This compound features a mercury atom bonded to a chloro group and a 2-(acetyloxy)hexyl group. Organomercury compounds are known for their applications in various fields, including organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Acetyloxy)hexylmercury typically involves the reaction of 2-(acetyloxy)hexyl chloride with mercuric chloride (HgCl2) under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of 2-(Acetyloxy)hexylmercury follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2-(Acetyloxy)hexylmercury can undergo oxidation reactions, where the mercury center is oxidized to a higher oxidation state.
Reduction: The compound can be reduced to form and other by-products.
Substitution: The chloro group can be substituted with other nucleophiles such as or .
Common Reagents and Conditions:
Oxidation: Reagents like or in acidic or basic medium.
Reduction: Reducing agents such as or in the presence of an acid.
Substitution: Nucleophiles like or under mild conditions.
Major Products Formed:
Oxidation: Formation of and other oxidized organic products.
Reduction: Formation of and .
Substitution: Formation of or .
Applications De Recherche Scientifique
Chemistry:
Catalysis: Used as a catalyst in organic reactions, particularly in oxymercuration-demercuration processes.
Synthesis: Employed in the synthesis of complex organic molecules due to its reactivity.
Biology:
Biochemical Studies: Utilized in studies involving and .
Medicine:
Pharmaceutical Research: Investigated for its potential use in developing and .
Industry:
Material Science: Applied in the production of and .
Mécanisme D'action
The mechanism of action of 2-(Acetyloxy)hexylmercury involves the interaction of the mercury center with biological molecules . The compound can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition and protein denaturation . This interaction disrupts cellular processes and can result in cytotoxic effects .
Comparaison Avec Des Composés Similaires
- 2-(Acetyloxy)ethylmercury
- 2-(Acetyloxy)propylmercury
- 2-(Acetyloxy)butylmercury
Comparison:
- 2-(Acetyloxy)hexylmercury has a longer carbon chain compared to its ethyl, propyl, and butyl counterparts, which can influence its lipophilicity and biological activity .
- The presence of the acetyloxy group in all these compounds imparts similar reactivity, but the chain length affects their solubility and interaction with biological targets .
Propriétés
Numéro CAS |
92714-09-5 |
|---|---|
Formule moléculaire |
C8H15ClHgO2 |
Poids moléculaire |
379.25 g/mol |
Nom IUPAC |
2-acetyloxyhexyl(chloro)mercury |
InChI |
InChI=1S/C8H15O2.ClH.Hg/c1-4-5-6-7(2)10-8(3)9;;/h7H,2,4-6H2,1,3H3;1H;/q;;+1/p-1 |
Clé InChI |
QXQWYBUDGHQDFM-UHFFFAOYSA-M |
SMILES canonique |
CCCCC(C[Hg]Cl)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


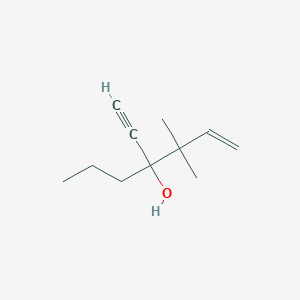
![[2-[(1-Methylpiperidin-4-yl)amino]phenyl]-phenylmethanone](/img/structure/B14363945.png)
![2,2'-[Decane-1,10-diylbis(azanediylmethylene)]diphenol](/img/structure/B14363951.png)
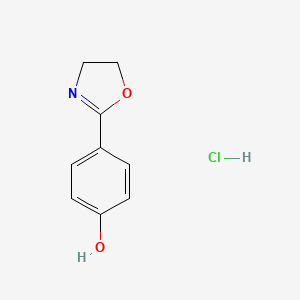

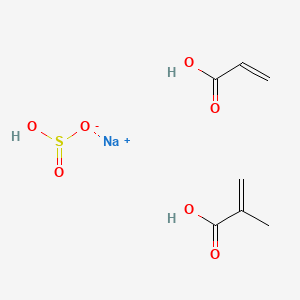

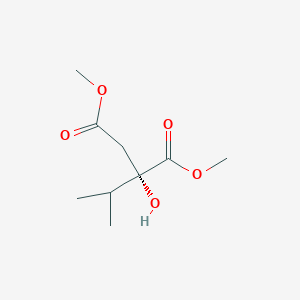
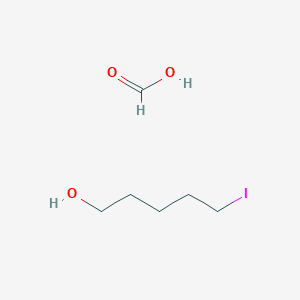

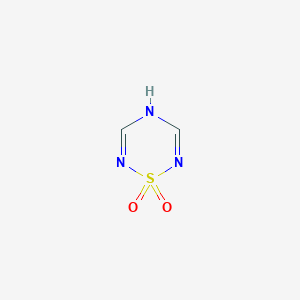
![3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14364023.png)

![2-(Chloromethyl)-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole](/img/structure/B14364034.png)
